Nonathymulin
Overview
Description
Its biological activity and antigenicity depend upon the presence of the metal zinc in the molecule . Nonathymulin plays a crucial role in the immune system, particularly in the maturation and differentiation of T-cells.
Mechanism of Action
Target of Action
Nonathymulin, also known as Thymulin, is a synthetic thymic peptide hormone. The primary targets of this compound are immature lymphoid cells . The thymus produces this compound, which is capable of inducing T cell surface markers and T cell functions in these immature lymphoid cells .
Mode of Action
The mode of action of this compound at the cellular level involves the binding to specific high-affinity receptors . This interaction with its targets results in the induction of T cell surface markers and T cell functions in immature lymphoid cells .
Biochemical Pathways
It is known that this compound plays a crucial role in t-cell differentiation . This suggests that this compound may affect the pathways involved in immune response and cell differentiation.
Result of Action
The result of this compound’s action is the induction of T cell surface markers and T cell functions in immature lymphoid cells . This effect contributes to the differentiation and maturation of T cells, which play a crucial role in the immune response.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of the metal zinc in the molecule is essential for its biological activity and antigenicity . Therefore, the availability of zinc in the body can influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
Nonathymulin plays a crucial role in biochemical reactions by stimulating the formation of E rosettes and influencing T-cell differentiation. It interacts with several biomolecules, including enzymes and proteins. Specifically, this compound binds to high-affinity receptors on T cells, inducing T cell surface markers and functions in immature lymphoid cells . It also acts as an effector on proinflammatory mediators and cytokines .
Cellular Effects
This compound affects various types of cells and cellular processes. It enhances anti-inflammatory cytokines and inhibits pro-inflammatory cytokines, thereby modulating the immune response . This compound influences cell signaling pathways, such as the suppression of p38 and inhibition of NF-kappaB activation, which are implicated in several lung diseases . Additionally, it affects gene expression and cellular metabolism by increasing the activity of superoxide dismutase and decreasing the activation of ERK .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific high-affinity receptors on T cells. This binding induces T cell surface markers and functions in immature lymphoid cells . This compound’s biological activity and antigenicity depend on the presence of zinc in the molecule . It also modulates gene expression by inhibiting NF-kappaB activation and suppressing p38 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that this compound provides significant clinical improvement in rheumatoid arthritis patients over a period of time . The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. This compound 5 mg proved to be the most efficient dose, providing significant clinical improvement with minimal adverse effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies on rheumatoid arthritis, this compound 5 mg/day provided significant clinical improvement compared to lower or higher doses . At higher doses, this compound may exhibit toxic or adverse effects, although minimal adverse effects were observed at the optimal dose .
Metabolic Pathways
This compound is involved in metabolic pathways related to T-cell differentiation and immune response. It interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels. This compound’s role in increasing superoxide dismutase activity and decreasing ERK activation highlights its involvement in oxidative stress and inflammatory pathways .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is partly bound to a carrier protein in the circulation, from where it has been isolated . The presence of zinc in this compound is essential for its biological activity and antigenicity .
Subcellular Localization
This compound’s subcellular localization is primarily within the thymic epithelium, where it is produced. Immunofluorescence studies have shown that this compound is localized in specific compartments within the thymus . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonathymulin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and large-scale purification systems. Quality control measures, including mass spectrometry and amino acid analysis, ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Nonathymulin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic reagents such as sodium azide or thiol compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds.
Scientific Research Applications
Nonathymulin has a wide range of scientific research applications:
Chemistry: Used as a model peptide in studies of peptide synthesis and structure-activity relationships.
Biology: Plays a role in the study of immune system function, particularly in T-cell maturation and differentiation.
Medicine: Investigated for its potential therapeutic effects in conditions such as rheumatoid arthritis and multiple sclerosis
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques.
Comparison with Similar Compounds
Thymopoietin: Another thymic peptide involved in T-cell differentiation.
Thymosin Alpha-1: A peptide with immunomodulatory properties.
Thymic Humoral Factor: A thymic peptide with similar biological activities.
Uniqueness: Nonathymulin is unique due to its specific structure and zinc dependency, which are essential for its biological activity. Unlike other thymic peptides, this compound has a well-defined role in T-cell maturation and has been extensively studied for its therapeutic potential in autoimmune diseases .
Properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54N12O15/c1-15(39-29(55)18-6-8-24(50)40-18)27(53)42-16(4-2-3-9-34)30(56)45-21(14-47)32(58)43-17(5-7-22(35)48)28(54)38-11-25(51)37-12-26(52)41-20(13-46)31(57)44-19(33(59)60)10-23(36)49/h15-21,46-47H,2-14,34H2,1H3,(H2,35,48)(H2,36,49)(H,37,51)(H,38,54)(H,39,55)(H,40,50)(H,41,52)(H,42,53)(H,43,58)(H,44,57)(H,45,56)(H,59,60)/t15-,16-,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFNDDBLJFPEAN-BPSSIEEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@@H]1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54N12O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10213801 | |
Record name | Nonathymulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
858.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63958-90-7 | |
Record name | Nonathymulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063958907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonathymulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10213801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NONATHYMULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H198D04WL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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